Primin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

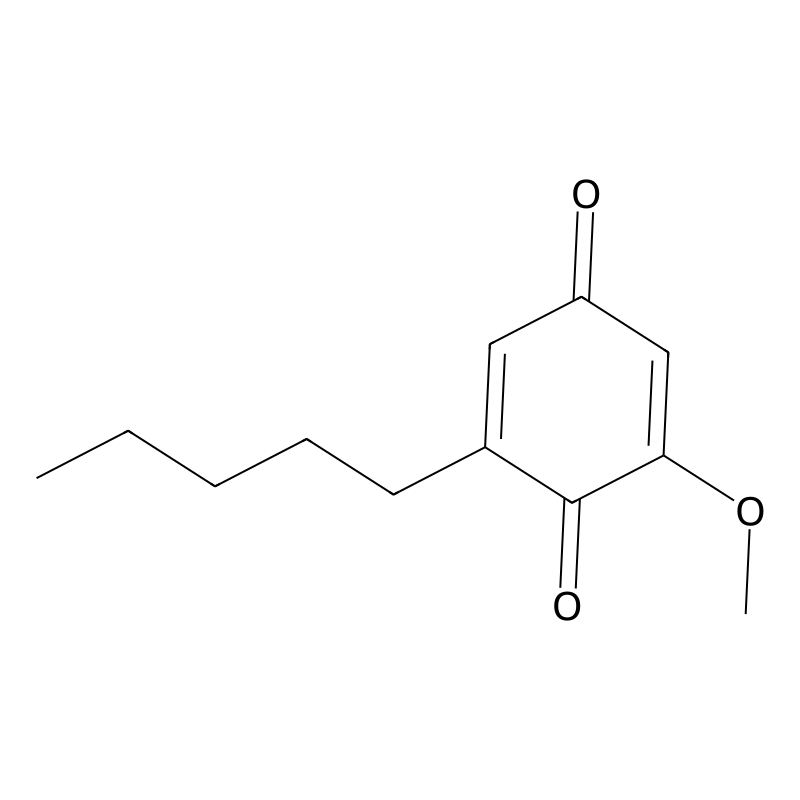

Canonical SMILES

Primin is a naturally occurring compound classified as a benzoquinone, with the chemical formula and a molecular weight of approximately 208.25 g/mol. It is primarily found in the trichomes of plants such as Primula obconica and Miconia eriodonta, among others. The compound is recognized for its unique structure, which includes a methoxy group and a pentyl side chain, contributing to its diverse biological activities .

Mechanisms of Priming

The exact mechanisms underlying priming are still being elucidated, but they are thought to involve various physiological and molecular changes within the plant. These changes can include:

- Increased production of defense signaling molecules: Priming can trigger the production of signaling molecules, such as salicylic acid and jasmonic acid, which play a role in activating plant defense mechanisms [].

- Enhanced activity of defense enzymes: Priming can lead to the increased activity of enzymes involved in plant defense, such as chitinases and glucanases, which can break down fungal cell walls [].

- Epigenetic modifications: Priming can induce epigenetic changes, which are modifications to the way genes are expressed without altering the underlying DNA sequence. These changes can prime the plant for a faster and stronger response to future stress [].

Applications of Priming in Research

Priming is being explored as a potential tool for:

- Enhancing disease resistance: By priming plants against specific pathogens, researchers are exploring the possibility of reducing reliance on chemical pesticides [].

- Improving abiotic stress tolerance: Priming can help plants better tolerate environmental stresses such as drought, salinity, and heat [].

- Promoting plant growth and development: Priming with beneficial microbes or specific compounds can potentially stimulate plant growth and development [].

- Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo substitution reactions.

- Reduction Reactions: Primin can be reduced to form dihydroprimin, altering its biological activity.

- Oxidation: It can also participate in oxidation reactions, forming reactive oxygen species that may contribute to its biological effects .

Primin exhibits a range of biological activities:

- Antimicrobial Properties: It has been shown to inhibit bacterial growth, making it a potential candidate for developing antibacterial agents .

- Antitumor Activity: Research indicates that primin may possess antitumor properties, selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is significant in cancer therapy .

- Allergenic Potential: Primin can trigger allergic reactions by interacting with molecular pathways involved in allergies, highlighting its dual role as both a therapeutic agent and an allergen .

Primin can be synthesized through various methods:

- Natural Extraction: Primarily isolated from plant sources like Primula obconica and Miconia eriodonta.

- Synthetic Approaches: Chemical synthesis methods have been developed to create primin in the laboratory, often involving the manipulation of benzoquinone derivatives.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into primin may also be explored for sustainable production .

Primin has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being investigated for potential use in drug formulations.

- Agricultural Chemicals: Its ability to inhibit certain pathogens makes it a candidate for developing natural pesticides.

- Cosmetics: Primin's antioxidant properties may be utilized in cosmetic formulations aimed at skin protection .

Studies on primin's interactions reveal significant insights:

- Protein Binding: Research indicates that primin can bind to various proteins, affecting its bioavailability and efficacy.

- Synergistic Effects: When combined with other compounds, primin may enhance or inhibit biological activities, suggesting potential for combination therapies in treating diseases .

- Metabolic Pathways: Understanding how primin interacts with metabolic pathways can provide insights into its therapeutic mechanisms and side effects .

Primin shares structural and functional similarities with other benzoquinones. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,4-Benzoquinone | C6H4O2 | Simple structure; used in organic synthesis |

| Juglone | C10H6O3 | Exhibits antifungal properties; found in walnut trees |

| Lawsone | C10H6O3 | Used as a dye; possesses antibacterial properties |

| 2-Methoxy-1,4-benzoquinone | C9H10O3 | Similar structure; used in organic synthesis |

Uniqueness of Primin

Primin's uniqueness lies in its specific pentyl side chain and methoxy group, which contribute to its distinct biological activities compared to other benzoquinones. Its dual role as an antimicrobial and potential allergen further differentiates it from similar compounds, making it an interesting subject for further research in pharmacology and toxicology .

Primin was first isolated in 1927 by Bloch and Karrer from surface extracts of Primula obconica, marking the beginning of systematic research into this bioactive compound. However, the complete elucidation of its chemical structure as 2-methoxy-6-pentyl-1,4-benzoquinone was achieved only forty years later, demonstrating the challenges associated with natural product structure determination in the early 20th century. The compound's nomenclature reflects its origin, being named after the genus Primula from which it was initially discovered.

The systematic name 2-methoxy-6-n-pentyl-1,4-benzoquinone accurately describes the compound's chemical structure, featuring a benzoquinone core with a methoxy group at position 2 and a pentyl chain at position 6. This structural arrangement has proven crucial for understanding the compound's biological activities and has guided subsequent synthetic efforts to develop analogues with enhanced therapeutic properties.

Occurrence in Nature and Source Organisms

Primin exhibits a relatively broad distribution in nature, being found primarily in plants of the Primulaceae family, particularly Primula obconica, where it is stored in specialized structures called trichomes on leaves and stems. The compound serves as a natural defense mechanism for these plants, providing protection against herbivores and pathogens through its antimicrobial properties.

Beyond the Primulaceae family, primin has been identified in several other plant families, demonstrating its widespread occurrence in the plant kingdom. Notable sources include species from the Melastomaceae family, particularly Miconia species such as M. lepidota, M. eriodonta, and M. willdenowii. The compound has also been isolated from Iris species (Iridaceae family), indicating its presence across taxonomically diverse plant groups.

Recent studies have revealed that primin can be directly emitted from intact Primula obconica plants into the atmosphere, with emission rates of approximately 6.2 ng per gram of fresh plant material per hour. This airborne release mechanism explains how individuals can develop allergic reactions without direct physical contact with the plant, expanding our understanding of primin's environmental distribution and exposure pathways.

Significance in Natural Products Chemistry

Primin represents a significant compound in natural products chemistry due to its relatively simple yet highly bioactive benzoquinone structure. The compound exemplifies how nature optimizes molecular architecture to achieve multiple biological functions through a compact chemical framework. Its benzoquinone core represents one of the most important pharmacophores in medicinal chemistry, found in numerous clinically relevant compounds including anticancer agents and antimicrobials.

The compound's biosynthetic relationship with miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene) provides insights into natural product biosynthesis pathways. Miconidin serves as the immediate precursor to primin, with both compounds being found in approximately equal amounts in Primula obconica, suggesting dynamic equilibrium between the reduced and oxidized forms. This biosynthetic relationship has important implications for understanding the plant's metabolic strategies and defense mechanisms.

From a chemical perspective, primin's structure has inspired numerous synthetic approaches and structure-activity relationship studies. The compound's ability to undergo various chemical modifications while retaining biological activity has made it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents. The development of efficient synthetic methodologies, including recent advances in C-H functionalization approaches, has facilitated access to primin analogues for biological evaluation.

Overview of Research Progress and Academic Relevance

Research on primin has evolved significantly since its initial discovery, encompassing multiple disciplines including natural products chemistry, pharmacology, dermatology, and parasitology. Early research focused primarily on the compound's role as an allergen and its structural characterization. However, contemporary research has revealed primin's remarkable potential as an antiprotozoal agent, with particular efficacy against Trypanosoma brucei rhodesiense and Leishmania species.

Recent pharmacological studies have demonstrated primin's exceptional potency against African trypanosomiasis, with IC50 values as low as 0.144 μM against Trypanosoma brucei rhodesiense. These findings have positioned primin as a promising lead compound for developing new treatments for neglected tropical diseases, which affect millions of people worldwide and have limited therapeutic options.

The compound's antitumor properties have also attracted significant attention, with studies showing activity against various cancer cell lines including sarcoma 180 and Ehrlich carcinoma. Research has revealed that primin's anticancer activity is related to its ability to interfere with cellular processes through its quinone functionality, though the exact mechanisms remain under investigation.

Primin possesses the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.257 g/mol [1] [2]. The compound is systematically named as 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione, representing a substituted 1,4-benzoquinone structure [1] [3]. The Chemical Abstracts Service registry number for primin is 15121-94-5 [1] [2].

The structural elucidation reveals that primin is characterized by a 1,4-benzoquinone core structure with two key substituents: a methoxy group (-OCH₃) at position 2 and a pentyl chain (-C₅H₁₁) at position 6 [4]. The International Union of Pure and Applied Chemistry name confirms this structure as 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCC1=CC(=O)C=C(OC)C1=O, which clearly depicts the quinone ring system with the methoxy and pentyl substituents [1] [3].

The International Chemical Identifier key for primin is WLWIMKWZMGJRBS-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [3]. The structure combines both hydrophilic elements through the carbonyl and methoxy groups and hydrophobic characteristics via the pentyl chain, contributing to its distinctive physicochemical properties [4].

Stereochemistry and Conformational Analysis

Primin exhibits a planar quinone ring system typical of 1,4-benzoquinone derivatives, with the carbonyl groups maintaining a trans-diaxial orientation within the six-membered ring [8]. The molecule does not contain any stereogenic centers, thus existing as a single constitutional isomer without optical activity [1] [3].

The conformational analysis reveals that the pentyl substituent at position 6 can adopt multiple rotational conformations around the carbon-carbon bonds connecting it to the quinone ring [8]. The methoxy group at position 2 is essentially coplanar with the quinone ring due to conjugation effects between the oxygen lone pairs and the quinone pi-system [8].

The molecular geometry demonstrates that the quinone ring maintains its characteristic planar structure, with the carbonyl oxygen atoms positioned to maximize orbital overlap and maintain the aromatic character of the quinone system [8]. The pentyl chain extends away from the ring plane, adopting extended conformations that minimize steric interactions with the quinone moiety [8].

Physicochemical Characteristics

Melting and Boiling Points

Primin exhibits distinct thermal properties that are characteristic of substituted quinones. The melting point of primin is reported to be 77-79°C, indicating its solid state at room temperature [6] [32]. This melting point range reflects the compound's molecular packing efficiency in the crystalline state and the strength of intermolecular interactions.

The boiling point of primin has been determined to be 163°C at a reduced pressure of 3 Torr [32]. Under standard atmospheric pressure conditions (760 mmHg), the boiling point is significantly higher at 316.9±31.0°C [6]. These thermal properties demonstrate that primin possesses moderate volatility characteristics typical of substituted quinones with alkyl side chains.

The flash point of primin is reported as 137.7±24.9°C, indicating the temperature at which the compound can form an ignitable vapor-air mixture [6]. This parameter is crucial for understanding the compound's thermal stability and handling requirements during analytical procedures.

Solubility Profile in Organic and Aqueous Media

Primin demonstrates characteristic solubility behavior that reflects its amphiphilic molecular structure, containing both hydrophilic quinone functionality and hydrophobic alkyl components [4] [32]. The compound exhibits good solubility in organic solvents including acetonitrile, ethanol, ethyl acetate, and methanol [32].

The methoxy and carbonyl groups contribute to the compound's polar characteristics, enabling dissolution in polar organic solvents [4]. The pentyl chain provides significant hydrophobic character, limiting the compound's aqueous solubility while enhancing its affinity for lipophilic media [4].

In aqueous systems, primin's solubility is expected to be limited due to the predominant hydrophobic character imparted by the pentyl substituent [12]. The compound's partition coefficient (LogP) is reported as 2.99, indicating a strong preference for organic phases over aqueous phases [6]. This value suggests that primin will preferentially partition into lipid-rich environments or organic solvents rather than aqueous media.

Density and Crystallographic Data

The density of primin has been experimentally determined to be 1.06±0.1 g/cm³ at 20°C and 760 Torr [32]. Alternative measurements report the density as 1.1±0.1 g/cm³ [6]. These values are consistent with the molecular composition and indicate that primin is denser than water, which is typical for organic compounds containing quinone functionality.

The refractive index of primin is 1.496, providing information about the compound's optical properties and molecular polarizability [6]. This parameter is useful for compound identification and purity assessment using optical methods.

The polar surface area of primin is calculated to be 43.37 Ų, reflecting the contribution of the oxygen atoms in the methoxy and carbonyl groups to the molecule's polar character [6]. The vapor pressure at 25°C is reported as 0.0±0.7 mmHg, indicating low volatility at ambient temperature [6].

Spectroscopic and Spectrometric Features

Nuclear Magnetic Resonance (NMR)

Nuclear magnetic resonance spectroscopy provides detailed structural information about primin's molecular framework [14] [47]. In proton nuclear magnetic resonance spectroscopy, the quinone ring protons of primin appear in the aromatic region, typically between 6-8 parts per million [41]. The symmetry of the 1,4-benzoquinone system results in characteristic splitting patterns for the ring protons.

The methoxy group protons generate a distinct singlet signal, typically appearing around 3-4 parts per million due to the electron-withdrawing effect of the adjacent quinone system [45]. The pentyl chain protons produce a complex multiplet pattern in the aliphatic region (0.8-2.5 parts per million), with the terminal methyl group appearing as a triplet and the methylene groups showing characteristic coupling patterns [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons at highly downfield positions, typically around 180-200 parts per million, characteristic of quinone carbonyl systems [43]. The aromatic carbons appear in the 120-150 parts per million region, while the methoxy carbon resonates around 50-60 parts per million [43]. The pentyl chain carbons appear in the aliphatic region between 10-40 parts per million, with each carbon environment producing distinct signals [43].

Mass Spectrometry (MS)

Mass spectrometric analysis of primin provides molecular weight confirmation and fragmentation pattern information [1]. The molecular ion peak appears at m/z 208, corresponding to the molecular weight of C₁₂H₁₆O₃ [1] [2]. The monoisotopic mass is precisely determined as 208.109944 atomic mass units [2].

Characteristic fragmentation patterns in mass spectrometry include the loss of the methoxy group (loss of 31 mass units) and fragmentation of the pentyl chain [1]. Liquid chromatography-mass spectrometry analysis shows prominent ions at m/z 153.0544, 209.1171, and 177.0916, representing typical fragmentation products of the quinone structure [1].

Gas chromatography-mass spectrometry provides additional structural confirmation through characteristic fragmentation patterns that are consistent with the 2-methoxy-6-pentyl-1,4-benzoquinone structure [1]. The base peak and molecular ion patterns are reproducible and serve as diagnostic tools for compound identification and purity assessment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy of primin reveals characteristic absorption bands that confirm the presence of key functional groups [16] [17]. The most prominent feature is the carbonyl stretching vibration of the quinone system, typically appearing in the range of 1560-1710 cm⁻¹ [44]. The two carbonyl groups in the 1,4-benzoquinone structure often produce distinct absorption bands due to slight differences in their electronic environments [48].

The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 cm⁻¹, while the carbon-hydrogen stretching vibrations of the pentyl chain appear in the 2800-3000 cm⁻¹ region [16] [20]. The aromatic carbon-carbon stretching vibrations of the quinone ring system are observed in the 1400-1600 cm⁻¹ range [17].

Ultraviolet-visible spectroscopy demonstrates the characteristic electronic transitions of the quinone chromophore [21] [25]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions of the conjugated quinone system [21]. The presence of the methoxy substituent can shift these transitions through mesomeric effects, while the pentyl group has minimal impact on the electronic spectrum [25].

The absorption maxima and extinction coefficients are diagnostic of the quinone structure and can be used for quantitative analysis and compound identification [21]. The electronic transitions provide information about the extended conjugation in the molecule and the influence of substituents on the electronic properties [25].

Chemical Reactivity and Stability

Redox Behavior

Primin exhibits characteristic redox behavior typical of substituted 1,4-benzoquinones, demonstrating the ability to undergo reversible reduction to the corresponding hydroquinone form [23] [31]. The quinone moiety serves as an electron acceptor, readily participating in single-electron or two-electron reduction processes [23]. The presence of the methoxy group at position 2 influences the reduction potential by providing electron density to the quinone system through resonance effects [31].

Electrochemical studies of quinone derivatives reveal that primin can undergo stepwise reduction, first accepting electrons at the quinone carbonyls [31]. The pentyl substituent has minimal direct electronic influence on the redox properties but may affect the compound's behavior in different solvent systems [23]. The reduction potential of primin is modulated by the electron-donating methoxy group, which stabilizes the quinone form relative to unsubstituted 1,4-benzoquinone [31].

The compound can also participate in oxidation reactions, though the quinone form represents an already oxidized state of the carbon framework [23]. Under strongly oxidizing conditions, the methoxy group or pentyl chain may be susceptible to oxidative degradation [22].

Photochemical and Thermal Stability

Primin demonstrates moderate thermal stability, with degradation typically occurring at elevated temperatures well above its melting point [27] [29]. The compound remains stable under normal ambient conditions but may undergo thermal decomposition when exposed to temperatures exceeding 150°C for extended periods [33].

Photochemical stability studies indicate that quinone derivatives like primin can be sensitive to ultraviolet radiation [26] [27]. Extended exposure to ultraviolet light may lead to photodegradation reactions, including the potential formation of radical species [26]. The methoxy substituent may provide some protection against photodegradation through its electron-donating properties [27].

Thermal analysis methods demonstrate that primin maintains structural integrity up to approximately 150°C, beyond which thermal decomposition may begin [33]. The presence of the alkyl substituent and methoxy group influences the thermal decomposition pathways and the temperatures at which degradation occurs [29].

Storage recommendations typically include protection from light and maintenance of moderate temperatures to preserve compound integrity [32]. The compound shows enhanced stability when stored under inert atmospheres and in dark conditions [33].

Reactivity with Biological Nucleophiles

Primin's quinone structure makes it susceptible to nucleophilic attack by various biological molecules, particularly those containing sulfur, nitrogen, or oxygen nucleophilic centers [30] [34]. Thiol groups present in cysteine residues of proteins represent particularly reactive nucleophiles toward quinone electrophiles [34].

The reaction with biological nucleophiles typically occurs through Michael addition mechanisms, where the nucleophile attacks the electron-deficient carbon atoms adjacent to the quinone carbonyls [30]. Primary and secondary amines can react with primin through similar nucleophilic addition pathways [30]. The reactivity order generally follows: thiols > secondary amines > primary amines > alcohols [30].

Protein sulfenic acids represent another class of biological nucleophiles that can react with quinone structures [34]. The reaction rates and mechanisms depend on the specific nucleophile structure, pH conditions, and solvent environment [30]. These reactions may result in the formation of stable covalent adducts between primin and biological macromolecules [34].

Enzymatic Mechanisms and Genetic Regulation

The biosynthesis of primin (2-methoxy-6-pentyl-1,4-benzoquinone) represents a sophisticated enzymatic process that occurs primarily through the shikimate pathway, ultimately leading to quinone formation [1]. The enzymatic mechanisms governing primin biosynthesis involve a complex network of oxidoreductases and methyltransferases that catalyze the sequential transformation of aromatic precursors [2].

Current research indicates that the enzymatic regulation of primin biosynthesis is fundamentally controlled by environmental factors and genetic expression patterns [2] [3]. The genetic regulation mechanisms appear to involve tissue-specific gene expression, particularly in trichome cells where primin accumulates [4]. Studies on Primula obconica have revealed that the expression of genes responsible for primin biosynthesis varies significantly with environmental conditions, including light exposure, temperature fluctuations, and seasonal changes [5] [3].

The enzymatic cascade begins with the conversion of aromatic amino acid precursors through a series of hydroxylation and methylation reactions. Key enzymes involved in this process include cytochrome P450 monooxygenases, which facilitate the hydroxylation steps, and O-methyltransferases, which are responsible for the methoxylation at the 2-position of the benzoquinone ring [1]. The final oxidation step that converts the hydroquinone intermediate to the active quinone form is catalyzed by quinone oxidoreductases [2].

Genetic regulation studies have identified that primin biosynthesis genes exhibit circadian rhythm patterns, with peak expression occurring during specific photoperiods [3]. This temporal regulation suggests that light-responsive transcription factors play crucial roles in coordinating the biosynthetic machinery. Furthermore, stress-responsive elements in the promoter regions of these genes indicate that primin production can be upregulated in response to herbivore attack or pathogen invasion [6].

Precursor Molecules and Intermediate Metabolites

The biosynthetic pathway of primin involves several key precursor molecules and intermediate metabolites that undergo systematic transformation to yield the final quinone product [7] [2]. The primary precursor molecule identified in primin biosynthesis is miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene), which serves as the immediate hydroquinone precursor to primin [5] [2].

The metabolic pathway begins with aromatic amino acids, particularly phenylalanine and tyrosine, which enter the phenylpropanoid pathway [1]. These precursors undergo deamination and subsequent modifications to form cinnamic acid derivatives. The introduction of the pentyl side chain occurs through the incorporation of fatty acid-derived units, specifically involving the condensation of a C5 fatty acid precursor with the aromatic nucleus [2].

Intermediate metabolites in the primin biosynthetic pathway include several hydroxylated and methylated compounds. The sequence involves initial hydroxylation at specific positions on the aromatic ring, followed by methylation at the 2-position to introduce the methoxy group characteristic of primin [7]. The pentyl side chain is incorporated through a condensation reaction with pentanoic acid or its activated CoA derivative [1].

Mass spectrometric analysis has revealed that the conversion of miconidin to primin occurs through a two-electron oxidation process, catalyzed by quinone-forming enzymes [2]. This oxidation step is crucial for the biological activity of primin, as the quinone moiety is responsible for its allergenic and antimicrobial properties [7]. The efficiency of this conversion varies among different plant tissues, with trichomes showing the highest enzymatic activity [4].

Research has also identified several minor metabolites that represent alternative products of the biosynthetic pathway, including various methylated and hydroxylated derivatives of the core benzoquinone structure [5]. These compounds may serve as storage forms or represent metabolic overflow products during periods of high primin production [2].

Ecological and Evolutionary Roles

Function in Plant Defense

Primin serves as a critical component of the chemical defense arsenal employed by Primula obconica and related species against various biotic stressors [8] [9] [6]. As a benzoquinone compound, primin exhibits potent antimicrobial and antiherbivore properties that contribute significantly to plant survival and fitness [7] [10].

The defensive function of primin operates through multiple mechanisms. Its quinone structure enables it to form covalent bonds with nucleophilic groups in proteins, particularly sulfhydryl and amino groups, leading to protein denaturation and cellular dysfunction in attacking organisms [11] [12]. This mechanism explains the compound's effectiveness against both microbial pathogens and herbivorous insects [7].

Research has demonstrated that primin exhibits significant antimicrobial activity against various bacterial and fungal pathogens [13] [14]. The compound shows particularly strong activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations of 8 micrograms per milliliter [13]. This antimicrobial capacity provides protection against foliar and systemic plant diseases [7].

The defensive role of primin is enhanced by its strategic localization in trichomes, which positions the compound at the plant-environment interface where initial contact with potential threats occurs [8]. The mechanical release of primin from trichomes upon contact ensures immediate deployment of the defensive compound when needed [4].

Primin also contributes to induced defense responses, functioning as part of a priming system that prepares the plant for enhanced defensive reactions upon subsequent challenges [6] [15]. This priming effect allows plants to respond more rapidly and effectively to recurring threats, demonstrating the compound's role in adaptive plant immunity [9].

The concentration-dependent activity of primin allows for graded defensive responses, with higher concentrations providing stronger protection during periods of increased threat [2]. This dose-response relationship enables efficient resource allocation while maintaining effective defense capabilities [8].

Interactions with Herbivores and Pathogens

Primin's interactions with herbivores and pathogens represent complex coevolutionary relationships that have shaped both the compound's biological properties and the adaptive responses of target organisms [9] [16] [17]. The quinone structure of primin makes it particularly effective against soft-bodied insects and various microbial pathogens through its ability to disrupt cellular membranes and protein function [11] [7].

Studies on herbivore-plant interactions have revealed that primin acts as a deterrent compound, reducing feeding behavior and developmental success in various insect species [9] [17]. The compound's effectiveness stems from its dual action as both a feeding deterrent and a toxic substance that impairs herbivore physiology when ingested [16].

The contact allergen properties of primin, while problematic for human exposure, represent an effective defense mechanism against mammalian herbivores [10]. The immediate allergic response induced by primin contact serves as a strong deterrent, conditioning animals to avoid future encounters with primin-containing plants [7].

Pathogen interactions with primin involve direct antimicrobial effects and interference with pathogen establishment and proliferation [7]. The compound's ability to penetrate microbial cell walls and disrupt essential metabolic processes provides broad-spectrum protection against bacterial and fungal infections [13] [14].

Recent research has identified that some specialized herbivores have evolved tolerance mechanisms to primin exposure, including enhanced detoxification enzymes and behavioral adaptations [17]. These coevolutionary responses highlight the ongoing arms race between plants and their natural enemies [16].

The volatile properties of primin also enable indirect defensive effects by attracting natural enemies of herbivores [18]. This tritrophic interaction enhances plant protection by recruiting predators and parasitoids that help control herbivore populations [9] [16].

Role in Plant–Environment Interactions

Primin plays a multifaceted role in mediating plant-environment interactions, extending beyond direct defense to encompass broader ecological functions that influence community dynamics and environmental adaptation [9] [19] [20]. The compound serves as a chemical communication molecule that facilitates both intraspecific and interspecific interactions within plant communities [16] [18].

Environmental factors significantly influence primin production and activity, with temperature, humidity, light intensity, and seasonal changes all affecting biosynthesis rates and compound stability [5] [2] [3]. These environmental dependencies indicate that primin production is finely tuned to match prevailing ecological conditions and threat levels [21].

The volatile nature of primin enables it to function as an airborne signal that can prime neighboring plants for enhanced defensive responses [18] [20]. This phenomenon, known as plant-to-plant communication, allows primin-producing plants to indirectly benefit conspecific individuals by preparing them for potential herbivore attacks [9] [16].

Climate change impacts on plant-environment interactions may significantly affect primin's ecological role [19]. Altered temperature and precipitation patterns could influence both primin biosynthesis and the activity of target organisms, potentially disrupting established ecological relationships [21] [22].

Soil chemistry and nutrient availability also influence primin production, with plants grown under nutrient stress often showing enhanced secondary metabolite production, including increased primin concentrations [19]. This stress-induced enhancement of chemical defenses represents an adaptive response to environmental challenges [21].

The persistence of primin in different environmental conditions affects its long-term ecological impact [2]. The compound's stability under various pH and temperature conditions determines its effectiveness as a chemical defense and its potential environmental fate [19].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard